(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester
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Overview
Description
(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester is a complex organic compound with a unique structure It contains an ethyl ester group, a phenyl ring, and a pent-2-en-4-ynoate moiety
Preparation Methods
The synthesis of (E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester involves several steps. One common method includes the reaction of 3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoic acid with ethanol in the presence of a catalyst. The reaction conditions typically involve refluxing the mixture to facilitate esterification. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of (E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active phenylpent-2-en-4-ynoate moiety, which can then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester can be compared with similar compounds such as:
Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate: This compound has a similar ester and carbamate structure but differs in the presence of a pyridine ring instead of a phenyl ring.
2-Methyl-2-propanol: Although structurally simpler, this compound shares the 2-methylpropan-2-yl group and is used in various chemical reactions and industrial applications
Properties
IUPAC Name |
ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-22-16(20)12-7-6-9-14-10-8-11-15(13-14)19-17(21)23-18(2,3)4/h7-8,10-13H,5H2,1-4H3,(H,19,21)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSYUBVJKITXMK-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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